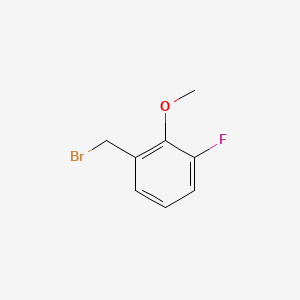

3-Fluoro-2-methoxybenzyl bromide

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(bromomethyl)-3-fluoro-2-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrFO/c1-11-8-6(5-9)3-2-4-7(8)10/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYXRYBDZSXMMPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=C1F)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Fluoro 2 Methoxybenzyl Bromide

Strategies for Benzylic Bromination from Corresponding Precursors

The final step in the synthesis of 3-Fluoro-2-methoxybenzyl bromide is typically the bromination of the benzylic methyl group of its precursor, 3-fluoro-2-methoxytoluene. This transformation is most commonly achieved through radical bromination.

Radical Bromination Techniques

Radical bromination of benzylic positions is a well-established and effective method. The reaction proceeds via a free radical chain mechanism, where a bromine radical abstracts a hydrogen atom from the benzylic position, which is particularly susceptible to radical formation due to the resonance stabilization of the resulting benzylic radical. gla.ac.ukyoutube.com

A common and effective reagent for this transformation is N-bromosuccinimide (NBS). gla.ac.ukguidechem.combeilstein-journals.org The use of NBS is advantageous as it provides a low, constant concentration of bromine in the reaction mixture, which helps to minimize side reactions such as addition to the aromatic ring. youtube.com The reaction is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, and often requires heat or light to facilitate the homolytic cleavage of the initiator and the N-Br bond of NBS. researchgate.net

The choice of solvent is also crucial for the success of the reaction. While carbon tetrachloride (CCl₄) has been historically used, its toxicity and environmental concerns have led to the adoption of less hazardous alternatives. Solvents such as acetonitrile, (trifluoromethyl)benzene, and 1,2-dichlorobenzene (B45396) have been shown to be effective for benzylic brominations with NBS. researchgate.netsciforum.net For instance, the benzylic bromination of methoxyimino-o-tolyl-acetic acid methyl ester using NBS and AIBN in 1,2-dichlorobenzene at 80 °C resulted in a 92% yield after 8 hours. researchgate.net

A general procedure for the benzylic bromination of a substituted toluene (B28343) using NBS and a radical initiator would involve dissolving the toluene derivative in a suitable solvent, followed by the addition of NBS and the initiator. The reaction mixture is then heated or irradiated with light to initiate the reaction. Upon completion, the succinimide (B58015) byproduct is removed by filtration, and the desired benzyl (B1604629) bromide is isolated and purified, typically by chromatography.

| Reagent System | Initiator | Solvent | Temperature | Reaction Time | Yield | Reference |

| NBS | AIBN | 1,2-Dichlorobenzene | 80 °C | 8 h | 92% | researchgate.net |

| NBS | Light | Acetonitrile | Not specified | Not specified | High | researchgate.net |

| NBS | Peroxide | Not specified | Heat | Not specified | High | wipo.int |

| Br₂ | Light | Not specified | Heat | Not specified | High | wipo.int |

| Tetrachlorosilane/NBS | None | Acetonitrile | Room Temp. | Not specified | Good | sciforum.net |

Selective Functional Group Transformations to Benzyl Bromides

While radical bromination of the corresponding toluene is the most direct route, this compound could also be synthesized through the transformation of other functional groups at the benzylic position. For instance, a corresponding benzyl alcohol could be converted to the benzyl bromide. This transformation can be achieved using various reagents, such as phosphorus tribromide (PBr₃) or hydrobromic acid (HBr). However, these methods are generally less favored than radical bromination of the toluene precursor due to the additional synthetic steps required to prepare the benzyl alcohol.

Introduction of Fluorine and Methoxy (B1213986) Moieties

The synthesis of the key precursor, 3-fluoro-2-methoxytoluene, requires the strategic introduction of both a fluorine atom and a methoxy group onto the toluene backbone. The order of these introductions is critical to ensure the desired regiochemistry.

Pre-Bromination Derivatization of Aromatic Substrates

A plausible synthetic route to 3-fluoro-2-methoxytoluene starts from a more readily available starting material, such as o-fluorotoluene. Nitration of o-fluorotoluene with a mixture of nitric acid and sulfuric acid can yield a mixture of isomers, including 2-fluoro-3-nitrotoluene (B1317587) and 2-fluoro-5-nitrotoluene, which can then be separated. google.com

Once 2-fluoro-3-nitrotoluene is isolated, the nitro group can be reduced to an amino group to form 2-amino-3-fluorotoluene. This reduction can be achieved using various methods, such as catalytic hydrogenation or reduction with metals like iron or tin in acidic media.

The subsequent conversion of the amino group to a methoxy group can be accomplished via a Sandmeyer-type reaction. This involves the diazotization of the amino group with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt, which is then reacted with methanol, often in the presence of a copper catalyst, to yield 3-fluoro-2-methoxytoluene.

Alternatively, one could start with a compound already possessing the methoxy group and introduce the fluorine atom. However, electrophilic fluorination of methoxy-substituted aromatics can be challenging in terms of regioselectivity.

Another approach involves the synthesis of 2-fluoro-3-methoxybenzaldehyde (B32414), which can then be reduced to the corresponding toluene. The synthesis of 2-fluoro-3-methoxybenzaldehyde has been reported and it serves as a building block for various heterocyclic compounds. ossila.com The reduction of the aldehyde to a methyl group can be achieved through methods like the Wolff-Kishner or Clemmensen reduction.

Post-Bromination Functionalization Approaches

Introducing the fluorine and methoxy groups after the benzylic bromination step is generally not a viable strategy. The conditions required for aromatic substitution reactions, such as nitration or fluorination, are often harsh and would likely lead to side reactions and decomposition of the reactive benzyl bromide functionality. Therefore, the aromatic ring is typically fully functionalized before the final benzylic bromination step.

Microwave-Assisted Synthesis Protocols for Related Compounds

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. organic-chemistry.org This technology has been successfully applied to the benzylic bromination of substituted toluenes.

Microwave-assisted benzylic bromination using NBS can be carried out in environmentally friendly solvents like diethyl carbonate. organic-chemistry.org Studies have shown that these reactions can be significantly faster than their conventional counterparts. organic-chemistry.org For example, various substituted toluenes have been successfully brominated using NBS under microwave irradiation, with reaction times often being reduced to minutes.

The general protocol for a microwave-assisted benzylic bromination involves placing the substituted toluene, NBS, and a radical initiator (if needed) in a suitable solvent within a microwave reactor. The mixture is then irradiated at a specific temperature and power for a short duration. The rapid and efficient heating provided by microwaves can lead to improved yields and cleaner reaction profiles.

| Substrate | Brominating Agent | Solvent | Method | Time | Yield (%) | Reference |

| Substituted Toluenes | NBS | Diethyl Carbonate | Microwave | < 2 hours | Good | organic-chemistry.org |

| Benzyl Chloride | Water | Microwave | 3 min | 97 | guidechem.com |

While a specific microwave-assisted synthesis for this compound has not been detailed in the searched literature, the successful application of this technology to similar substrates suggests it would be a viable and efficient method for its preparation from 3-fluoro-2-methoxytoluene.

Stereochemical Control and Regioselectivity in Synthetic Pathways

The synthesis of this compound, an important intermediate in the preparation of various chemical compounds, presents key challenges in controlling regioselectivity. Given that the target molecule is achiral, the focus of synthetic strategies lies not on stereochemical control, but on achieving high regioselectivity during the bromination step. The primary goal is to selectively introduce a bromine atom onto the benzylic carbon of the precursor, 3-fluoro-2-methoxytoluene, while avoiding competing electrophilic substitution on the aromatic ring.

The regioselectivity of this transformation is governed by the reaction conditions and the electronic properties of the substituents on the aromatic ring. The fluorine atom at the 3-position and the methoxy group at the 2-position exert significant influence on the reactivity of the benzene (B151609) ring and the benzylic position.

A common and effective method for the benzylic bromination of toluene derivatives is free-radical bromination. jove.commasterorganicchemistry.commasterorganicchemistry.com This reaction is typically initiated by light or a radical initiator, such as azobisisobutyronitrile (AIBN), and employs a brominating agent like N-bromosuccinimide (NBS). jove.com The use of NBS is particularly advantageous as it maintains a low concentration of bromine in the reaction mixture, which helps to suppress electrophilic aromatic bromination as a side reaction. masterorganicchemistry.com

The high regioselectivity for the benzylic position in free-radical halogenation is attributed to the resonance stabilization of the resulting benzylic radical intermediate. jove.commasterorganicchemistry.com In the case of 3-fluoro-2-methoxytoluene, the radical formed at the benzylic carbon is stabilized by the adjacent benzene ring.

The directing effects of the fluorine and methoxy substituents are critical in determining the potential for side reactions, specifically electrophilic addition to the aromatic ring. The methoxy group is a strongly activating, ortho-, para-director, while the fluorine atom is a deactivating, ortho-, para-director. libretexts.org In 3-fluoro-2-methoxytoluene, the positions ortho and para to the methoxy group are the 1-, 3-, and 5-positions, and the positions ortho and para to the fluorine are the 2-, 4-, and 6-positions. The combined directing effects of these two groups would strongly activate the 4- and 6-positions of the aromatic ring towards electrophilic attack. Therefore, careful control of the reaction conditions is essential to favor the desired benzylic bromination over ring bromination.

Several methods have been developed for the regioselective benzylic bromination of toluene derivatives. An alternative to NBS is the use of a mixture of sodium bromide (NaBr) and sodium bromate (B103136) (NaBrO₃) in an acidic aqueous medium, which has been shown to be effective for the regioselective bromination of toluene derivatives at the benzylic position. rsc.orgrsc.org Another approach involves two-phase electrolysis for the α-bromination of alkyl aromatic compounds, which can yield monobrominated products with high regioselectivity. csircentral.net

The synthesis of the precursor, 3-fluoro-2-methoxytoluene, is also a critical consideration. One potential route involves the functionalization of a pre-existing benzene ring with the desired substitution pattern. For instance, starting from 3-fluoro-2-methoxyaniline, a Sandmeyer reaction could be employed to introduce the methyl group, although this is a multi-step process. sigmaaldrich.com A more direct approach would be the Friedel-Crafts alkylation of 2-fluoroanisole. However, the directing effects of the methoxy and fluoro groups would need to be carefully considered to achieve the desired 3-fluoro-2-methoxytoluene isomer.

The table below summarizes key factors influencing the regioselectivity of the benzylic bromination of 3-fluoro-2-methoxytoluene.

| Factor | Influence on Regioselectivity | Desired Condition for Benzylic Bromination |

| Reaction Type | Free-radical vs. Electrophilic | Free-radical conditions are highly selective for the benzylic position. |

| Brominating Agent | Source and concentration of bromine | N-Bromosuccinimide (NBS) is preferred as it maintains a low Br₂ concentration, minimizing electrophilic ring substitution. |

| Initiator | Generation of radicals | Light (hν) or a radical initiator like AIBN is required to initiate the free-radical chain reaction. |

| Solvent | Polarity and potential for side reactions | Non-polar solvents like carbon tetrachloride (CCl₄) are traditionally used, though greener alternatives are being explored. |

| Substituent Effects | Activation/deactivation of the aromatic ring | The activating methoxy group increases the risk of electrophilic attack on the ring. Careful control of reaction conditions is crucial. |

Mechanistic Investigations of 3 Fluoro 2 Methoxybenzyl Bromide Reactivity

Nucleophilic Substitution Reactions at the Benzylic Carbon

Nucleophilic substitution reactions are fundamental to the reactivity of 3-Fluoro-2-methoxybenzyl bromide, where the bromine atom at the benzylic position is displaced by a nucleophile. youtube.com The specific pathway of these reactions, either unimolecular (SN1) or bimolecular (SN2), is governed by several factors, including the electronic nature of the aromatic substituents and the reaction conditions. libretexts.org

Influence of Fluorine and Methoxy (B1213986) Substituents on SN1/SN2 Pathways

The reaction mechanism at the benzylic carbon is a delicate balance between the SN1 and SN2 pathways, significantly influenced by the electronic properties of the ortho-methoxy and meta-fluoro substituents.

SN1 Pathway : This pathway proceeds through a carbocation intermediate. masterorganicchemistry.com The stability of this benzylic carbocation is crucial. The ortho-methoxy group, through its electron-donating resonance effect (+M), can stabilize an adjacent positive charge. rsc.orgsemanticscholar.org However, its proximity to the benzylic carbon can also cause steric hindrance, which may slightly destabilize the planar carbocation. The meta-fluoro substituent exerts a strong electron-withdrawing inductive effect (-I), which destabilizes the carbocation and thus disfavors the SN1 mechanism. rsc.org

SN2 Pathway : This pathway involves a backside attack by the nucleophile on the electrophilic benzylic carbon. masterorganicchemistry.com The reaction rate is sensitive to steric hindrance around the reaction center. The ortho-methoxy group can sterically hinder the approach of the nucleophile. semanticscholar.org Conversely, the electron-withdrawing nature of both the methoxy group (by induction) and the fluorine atom increases the electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack, which favors the SN2 mechanism.

Given these competing effects, the reaction pathway for this compound is highly dependent on the specific reaction conditions, particularly the nucleophile and solvent. stackexchange.com Generally, benzylic halides can undergo both SN1 and SN2 reactions. libretexts.org The presence of a strong nucleophile would favor an SN2 pathway, whereas conditions that promote carbocation formation (like a polar protic solvent) would lean towards an SN1 mechanism. libretexts.orglibretexts.org

Organometallic Transformations and Coupling Reactions

This compound is a valuable precursor for the formation of organometallic reagents and as an electrophile in transition metal-catalyzed cross-coupling reactions.

Formation and Reactivity of Grignard Reagents (e.g., Magnesium Bromides)

The reaction of this compound with magnesium metal in an anhydrous ether, such as diethyl ether or tetrahydrofuran (B95107) (THF), yields the corresponding Grignard reagent, (3-fluoro-2-methoxyphenyl)magnesium bromide. sigmaaldrich.comhuatengsci.com The general reactivity for benzylic halides to form Grignard reagents is high. libretexts.org

The formation is initiated by electron transfer from the magnesium metal to the carbon-bromine bond. libretexts.org It is crucial to maintain anhydrous conditions, as Grignard reagents are strong bases and will react with any available protons, such as those from water. libretexts.org

The resulting Grignard reagent is a potent nucleophile and a strong base. It can participate in a wide array of reactions, most notably the nucleophilic addition to carbonyl compounds like aldehydes, ketones, and esters to form alcohols.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck)

This compound serves as an excellent electrophilic partner in various palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds.

Suzuki Coupling: In the Suzuki-Miyaura coupling, benzyl (B1604629) halides are coupled with organoboron compounds, such as boronic acids or their esters, in the presence of a palladium catalyst and a base. libretexts.org this compound can react with various aryl- or vinylboronic acids to produce diaryl- or aryl-vinyl methane (B114726) derivatives. The reaction typically proceeds via a catalytic cycle involving oxidative addition of the benzyl bromide to a Pd(0) species, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the product and regenerate the catalyst. libretexts.org Both electron-rich and electron-poor coupling partners can often be used successfully. nih.govbeilstein-journals.org

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene, catalyzed by a palladium complex in the presence of a base. wikipedia.org this compound can be coupled with various alkenes to form substituted olefinic products. rsc.org The mechanism involves the oxidative addition of the benzyl bromide to the palladium(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination to give the final product. wikipedia.orgrsc.org

The table below provides representative conditions for these cross-coupling reactions, based on general procedures for benzyl bromides.

| Coupling Reaction | Typical Reagents | Catalyst/Base | Product Type |

| Suzuki | Arylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | Diaryl Methane |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂ / PPh₃ / Et₃N | Substituted Alkene |

Electrophilic Aromatic Substitution on Derivatives

To discuss electrophilic aromatic substitution (EAS), we consider a derivative such as 3-fluoro-2-methoxytoluene, where the reactive benzylic bromide has been replaced by a methyl group. The regiochemical outcome of further substitution on this aromatic ring is dictated by the combined directing effects of the existing substituents: the ortho-methoxy group and the meta-fluoro group. wikipedia.org

Methoxy Group (-OCH₃) : This is a strongly activating, ortho-, para-directing group due to its powerful +M (resonance) effect, which donates electron density to the ring, particularly at the ortho and para positions. vaia.comlibretexts.orgorganicchemistrytutor.com

In 3-fluoro-2-methoxytoluene, the positions on the ring are influenced as follows:

Position 1 (-CH₃) : Weakly activating, ortho-, para-director.

Position 2 (-OCH₃) : Strongly activating, ortho-, para-director. masterorganicchemistry.comleah4sci.com

Position 3 (-F) : Deactivating, ortho-, para-director.

The powerful activating and directing effect of the methoxy group is generally dominant. organicchemistrytutor.com It strongly activates positions 4 and 6 (ortho and para to itself). The fluorine atom directs to positions 2 (already substituted) and 4. The methyl group directs to positions 2 and 6. The convergence of these directing effects, especially the strong activation from the methoxy group, points towards position 4 and position 6 as the most probable sites for electrophilic attack. Steric hindrance from the adjacent methyl and methoxy groups might slightly disfavor position 6 compared to position 4. Therefore, electrophilic substitution would be expected to yield a mixture of products, with substitution at the C4 and C6 positions being the major outcomes. libretexts.orgyoutube.com

Radical Reactions and Their Synthetic Utility

The reactivity of this compound in radical reactions is fundamentally centered on the stability of the 3-fluoro-2-methoxybenzyl radical. The formation of this benzylic radical is a key step, typically initiated by the homolytic cleavage of the benzylic C-H bond of the precursor, 3-fluoro-2-methoxytoluene. This process is generally achieved through free radical bromination, a well-established method for the functionalization of the alkyl side chains of aromatic compounds. masterorganicchemistry.comresearchgate.net

The selective bromination at the benzylic position is attributed to the lower bond dissociation energy of the benzylic C-H bond compared to other C-H bonds in the molecule. masterorganicchemistry.com The reaction is commonly carried out using a bromine source such as N-bromosuccinimide (NBS) in the presence of a radical initiator, which can be light (hν) or a chemical initiator like dibenzoyl peroxide. The role of NBS is to provide a low, steady concentration of molecular bromine (Br₂), which helps to suppress competitive electrophilic aromatic substitution on the electron-rich benzene (B151609) ring. masterorganicchemistry.com

The mechanism for the formation of this compound proceeds through a classic radical chain reaction involving initiation, propagation, and termination steps.

Initiation: The reaction is initiated by the homolytic cleavage of the initiator (e.g., dibenzoyl peroxide) or the Br-Br bond in Br₂ by heat or light to generate initial radicals.

Propagation: A bromine radical then abstracts a hydrogen atom from the benzylic position of 3-fluoro-2-methoxytoluene. This is the rate-determining step and results in the formation of a resonance-stabilized 3-fluoro-2-methoxybenzyl radical. This radical then reacts with a molecule of Br₂ to yield the desired product, this compound, and a new bromine radical, which continues the chain reaction.

Termination: The reaction is terminated by the combination of any two radicals present in the reaction mixture.

The synthetic utility of this compound in the context of radical reactions lies in its role as a precursor to the 3-fluoro-2-methoxybenzyl radical. This radical can then participate in various synthetic transformations, including addition reactions to alkenes and alkynes, and coupling reactions. However, more commonly, the bromide itself is utilized in subsequent non-radical synthetic steps, such as nucleophilic substitution reactions to introduce a variety of functional groups at the benzylic position. khanacademy.org

Below is a representative table illustrating typical conditions for a benzylic bromination reaction, which would be analogous to the synthesis of this compound.

| Reactant | Reagent | Initiator | Solvent | Temperature | Product | Yield |

| Toluene (B28343) | N-Bromosuccinimide (NBS) | Light (hν) | Carbon Tetrachloride (CCl₄) | Reflux | Benzyl bromide | High |

| Isopropylbenzene | N-Bromosuccinimide (NBS) | Dibenzoyl Peroxide | Benzotrifluoride (PhCF₃) | 80 °C | (1-Bromoethyl)benzene | Good |

This table presents generalized conditions for benzylic bromination reactions and does not represent specific experimental data for this compound. masterorganicchemistry.com

Further research into the specific radical reactions of the 3-fluoro-2-methoxybenzyl radical could unveil novel synthetic pathways for the construction of complex molecules containing this substituted benzyl moiety.

Strategic Applications of 3 Fluoro 2 Methoxybenzyl Bromide As a Versatile Building Block

Construction of Complex Molecular Frameworks in Organic Synthesis

The strategic placement of the fluoro and methoxy (B1213986) substituents on the benzyl (B1604629) bromide moiety makes 3-fluoro-2-methoxybenzyl bromide a key component in the assembly of complex molecular frameworks. These substituents modulate the electronic properties and reactivity of the benzyl group, allowing for its incorporation into a wide range of organic structures. For instance, the electron-withdrawing nature of the fluorine atom can influence the reactivity of the benzylic position, while the methoxy group can direct ortho-lithiation or other electrophilic aromatic substitution reactions.

In one example, a related compound, 4-(tert-Butyldiphenylsiloxy)-3-fluorobenzyl bromide, was synthesized in three steps from commercially available 4-carboxy-2-fluorophenol. This highlights a pathway to functionalized benzyl bromides that can be used to introduce specific structural motifs into larger molecules. The synthesis involved protection of the phenol, reduction of the carboxylic acid, and subsequent bromination of the resulting alcohol. This multi-step process demonstrates the deliberate construction of a tailored building block for use in more complex synthetic endeavors.

The utility of such building blocks is evident in their application in oligosaccharide synthesis, where precise control over protecting groups is paramount. The strategic introduction of a fluorinated benzyl group allows for selective manipulation of different parts of a sugar molecule, facilitating the construction of complex carbohydrate structures.

Synthesis of Heterocyclic Compounds Containing Fluoro-Methoxybenzyl Moieties

The this compound building block is also instrumental in the synthesis of heterocyclic compounds. The benzyl moiety can be incorporated into various heterocyclic ring systems, and the fluorine and methoxy substituents can influence the biological activity and physical properties of the final products.

For example, the synthesis of 6-bromo-3-(2-fluoro-3-methoxybenzyl)-2-methoxyquinoline (B8112813) has been reported. nih.gov In this molecule, the 3-fluoro-2-methoxybenzyl group is attached to a quinoline (B57606) core, a common scaffold in medicinal chemistry. The synthesis of such compounds often involves the reaction of the benzyl bromide with a suitable nucleophile on the heterocyclic precursor.

Another example involves the synthesis of 3-fluoropyridines. acs.org While not directly using this compound, the methods described for creating substituted fluoropyridines, such as the photoredox-mediated coupling of α,α-difluoro-β-iodoketones with silyl (B83357) enol ethers, could potentially be adapted to incorporate the fluoro-methoxybenzyl moiety. acs.org The synthesis of benzoxazole (B165842) derivatives also highlights the incorporation of fluorinated phenyl groups into heterocyclic systems.

Precursor in Specialized Chemical Reactions (e.g., Annulation Reactions)

This compound and related structures can serve as precursors in specialized chemical reactions, such as annulation reactions, to construct cyclic systems. Annulation reactions are ring-forming reactions and are a powerful tool for the synthesis of carbocyclic and heterocyclic frameworks.

While direct examples of this compound in annulation reactions are not prevalent in the searched literature, the principles of using benzyl-substituted precursors are well-established. For instance, Rh(III)-catalyzed divergent synthesis of multisubstituted cyclopentenones has been achieved using 1-benzyl-substituted cyclopropyl (B3062369) alcohols. acs.org This process involves C-H activation and C-C bond cleavage, followed by intramolecular cyclization. acs.org A suitably functionalized cyclopropanol (B106826) derived from this compound could potentially undergo similar transformations to yield cyclopentenones bearing the fluoro-methoxybenzyl substituent.

Furthermore, [3+2]-annulation reactions are widely used for the synthesis of five-membered aromatic nitrogen heterocycles. chim.it These reactions often involve the use of 1,3-dipoles and dipolarophiles. A derivative of this compound could be envisioned to participate in such reactions, either as part of the dipole or the dipolarophile, leading to the formation of functionalized heterocyclic rings.

Advanced Spectroscopic and Structural Characterization of 3 Fluoro 2 Methoxybenzyl Bromide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton (¹H) NMR spectroscopy of 3-Fluoro-2-methoxybenzyl bromide provides key insights into its structure. The spectrum is characterized by distinct signals for the different types of protons present in the molecule.

Aromatic Protons: The protons on the benzene (B151609) ring typically appear in the region of δ 6.8-7.5 ppm. The exact chemical shifts and coupling patterns are influenced by the positions of the fluoro, methoxy (B1213986), and bromomethyl substituents. The fluorine atom, being electronegative, will cause a downfield shift for adjacent protons. The methoxy group, being electron-donating, will cause an upfield shift. The coupling between adjacent protons (ortho, meta, and para coupling) results in complex splitting patterns that can be used to determine the substitution pattern of the aromatic ring.

Benzylic Protons: The two protons of the bromomethyl (-CH₂Br) group are chemically equivalent and typically appear as a singlet in the range of δ 4.4-4.7 ppm. The electronegativity of the bromine atom causes this downfield shift.

Methoxy Protons: The three protons of the methoxy (-OCH₃) group are also chemically equivalent and appear as a sharp singlet, typically around δ 3.8-4.0 ppm.

The integration of the peak areas in the ¹H NMR spectrum is proportional to the number of protons giving rise to each signal, further confirming the assignment of the peaks. For instance, the ratio of the integrals for the aromatic, benzylic, and methoxy protons would be expected to be 3:2:3.

A related compound, 3-Fluoro-4-methoxybenzaldehyde, shows characteristic ¹H NMR signals that can be used for comparison. chemicalbook.com

Interactive Data Table: Representative ¹H NMR Data

| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic | 6.8 - 7.5 | Multiplet |

| Benzylic (-CH₂Br) | 4.4 - 4.7 | Singlet |

| Methoxy (-OCH₃) | 3.8 - 4.0 | Singlet |

Carbon (¹³C) NMR Spectroscopy provides information about the carbon skeleton of the molecule. In the ¹³C NMR spectrum of this compound, distinct signals are observed for each unique carbon atom.

Aromatic Carbons: The aromatic carbons typically resonate in the region of δ 110-160 ppm. The carbon attached to the fluorine atom will show a large one-bond coupling constant (¹JCF), which is a characteristic feature. The carbons attached to the methoxy and bromomethyl groups will also have distinct chemical shifts.

Benzylic Carbon: The carbon of the bromomethyl group (-CH₂Br) appears at a higher field, typically in the range of δ 30-35 ppm.

Methoxy Carbon: The carbon of the methoxy group (-OCH₃) is found at approximately δ 55-60 ppm.

Data for a similar compound, 3-Fluoro-4-methoxybenzoic acid, shows characteristic ¹³C NMR shifts that can aid in the analysis. chemicalbook.com Another related compound, 3-fluoro-o-xylene, also provides comparable ¹³C NMR data. chemicalbook.com

Fluorine (¹⁹F) NMR Spectroscopy is a highly sensitive technique that provides specific information about the fluorine atom in the molecule. For this compound, the ¹⁹F NMR spectrum would show a single signal, as there is only one fluorine atom. The chemical shift of this signal is influenced by the electronic environment of the fluorine atom. Furthermore, coupling between the fluorine and nearby protons (¹H-¹⁹F coupling) can be observed in both the ¹H and ¹⁹F NMR spectra, providing valuable information about the proximity of these nuclei.

Interactive Data Table: Expected ¹³C NMR Chemical Shift Ranges

| Carbon Type | Typical Chemical Shift (δ, ppm) |

| Aromatic (C-F) | 150 - 165 (with large ¹JCF) |

| Aromatic (C-O) | 145 - 155 |

| Aromatic (C-H) | 110 - 130 |

| Aromatic (C-C) | 120 - 140 |

| Benzylic (-CH₂Br) | 30 - 35 |

| Methoxy (-OCH₃) | 55 - 60 |

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms in a molecule. youtube.comuvic.cayoutube.com

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals correlations between protons that are coupled to each other, typically through two or three bonds. youtube.com This is particularly useful for assigning the signals of the aromatic protons by identifying which protons are adjacent to each other on the ring.

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These experiments show correlations between protons and the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). youtube.com This allows for the unambiguous assignment of the ¹³C signals based on the known assignments of the ¹H signals.

By combining the information from these 1D and 2D NMR experiments, a complete and unambiguous assignment of all the proton and carbon signals can be achieved, confirming the structure of this compound and its derivatives. science.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the various bond vibrations.

C-H stretching: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aliphatic C-H stretching from the methoxy and bromomethyl groups appear just below 3000 cm⁻¹.

C=C stretching: Aromatic ring C=C stretching vibrations give rise to one or more bands in the 1450-1600 cm⁻¹ region.

C-O stretching: The C-O stretching of the methoxy group is expected to produce a strong absorption band in the 1200-1300 cm⁻¹ region (asymmetric stretching) and another band around 1000-1050 cm⁻¹ (symmetric stretching).

C-F stretching: The C-F stretching vibration typically appears as a strong band in the 1000-1400 cm⁻¹ region. researchgate.net

C-Br stretching: The C-Br stretching vibration is found at lower frequencies, typically in the 500-700 cm⁻¹ range. researchgate.net

The IR spectrum of the related compound 2-fluoro-3-methylbenzyl bromide is available in the NIST WebBook. nist.gov The vibrational spectra of other halogenated pyridines have also been studied in detail. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. While strong IR bands are associated with vibrations that cause a change in the dipole moment, strong Raman bands are associated with vibrations that cause a change in the polarizability of the molecule. Therefore, the symmetric vibrations of the aromatic ring are often more intense in the Raman spectrum. The C-Br stretching vibration is also typically well-observed in the Raman spectrum.

The combination of IR and Raman spectroscopy allows for a more complete picture of the vibrational modes of the molecule, aiding in the confirmation of its structure and functional groups. nih.gov

Interactive Data Table: Characteristic Vibrational Frequencies

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |

| Aromatic C-H stretch | > 3000 | IR, Raman |

| Aliphatic C-H stretch | < 3000 | IR, Raman |

| Aromatic C=C stretch | 1450 - 1600 | IR, Raman |

| C-O stretch (asymmetric) | 1200 - 1300 | IR |

| C-O stretch (symmetric) | 1000 - 1050 | IR |

| C-F stretch | 1000 - 1400 | IR |

| C-Br stretch | 500 - 700 | IR, Raman |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. nist.gov

For this compound (C₈H₈BrFO), the molecular weight is 219.05 g/mol . fishersci.com In the mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 219. A key feature of compounds containing bromine is the presence of an M+2 peak of nearly equal intensity to the M⁺ peak. This is due to the natural isotopic abundance of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. docbrown.info

The fragmentation of the molecular ion provides valuable structural information. libretexts.org Common fragmentation pathways for benzyl (B1604629) bromides include:

Loss of a bromine radical: This would result in a fragment ion at m/z 139 (C₈H₈FO⁺). This is often the base peak in the spectrum.

Loss of a bromomethyl radical: This would lead to a fragment ion corresponding to the substituted benzene ring.

Loss of a methoxy radical: This would result in a fragment ion at m/z 188 (C₈H₅BrF⁺).

Loss of formaldehyde (B43269) (CH₂O) from the methoxy group: This is another possible fragmentation pathway.

The presence of a halogen atom, such as bromine, often leads to a prominent M+2 peak for fragments containing the bromine atom. miamioh.edu The exact fragmentation pattern can be complex, but analysis of the major fragment ions allows for the confirmation of the different structural components of the molecule.

Interactive Data Table: Expected Mass Spectrometry Fragments

| m/z | Proposed Fragment | Notes |

| 219/221 | [C₈H₈BrFO]⁺ | Molecular ion (M⁺ and M+2) |

| 139 | [C₈H₈FO]⁺ | Loss of Br radical |

| 188/190 | [C₇H₅BrF]⁺ | Loss of CH₃O radical |

| 111 | [C₇H₄FO]⁺ | Further fragmentation |

X-ray Diffraction (XRD) for Solid-State Structural Determination of Derivatives

X-ray Diffraction (XRD) is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While obtaining a suitable single crystal of this compound itself might be challenging, the structural analysis of its crystalline derivatives provides invaluable information about bond lengths, bond angles, and intermolecular interactions.

The crystal structures of related methoxy derivatives of benzyl bromide have been determined from powder X-ray diffraction data. rero.chcardiff.ac.uk These studies reveal details about the conformation of the molecule in the solid state, including the orientation of the substituents on the aromatic ring. For example, in the crystal structure of 3,5-dimethoxybenzyl bromide, the bromine atom of the -CH₂Br group lies out of the plane of the phenyl ring. rero.ch

The synthesis of novel derivatives of this compound and their subsequent analysis by single-crystal XRD can provide definitive proof of their structure. researchgate.netcambridge.orgnih.gov For example, a Claisen-Schmidt condensation reaction of a derivative could lead to a crystalline product suitable for X-ray analysis. researchgate.net The resulting data would provide precise measurements of bond lengths and angles, as well as information about how the molecules pack together in the crystal lattice, including any hydrogen bonding or other intermolecular interactions. This information is crucial for understanding the solid-state properties of these compounds. researchgate.net

Computational and Theoretical Investigations of 3 Fluoro 2 Methoxybenzyl Bromide

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of many-body systems. youtube.com It is particularly effective for studying the structure and reactivity of organic molecules. For 3-Fluoro-2-methoxybenzyl bromide, DFT calculations can elucidate its fundamental characteristics, from its three-dimensional shape to its electronic distribution and potential for chemical reactions. orientjchem.orgnih.gov

The first step in most computational studies is to determine the most stable three-dimensional arrangement of the atoms, known as the optimized molecular geometry. Using DFT methods, such as the widely used B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), the total energy of the molecule is calculated and minimized. orientjchem.orgresearchgate.net This process identifies the lowest energy conformation.

For this compound, conformational analysis would focus on the orientation of the methoxy (B1213986) (-OCH₃) and bromomethyl (-CH₂Br) groups relative to the benzene (B151609) ring. The rotation around the C(ring)-O and C(ring)-C bonds gives rise to different conformers. Computational studies on similar substituted benzenes have shown that the presence of substituents like fluorine and methoxy groups can cause slight distortions in the benzene ring from a perfect hexagon. orientjchem.org DFT calculations can precisely determine these bond lengths and angles. The conformational preferences are influenced by a balance of steric repulsion and electronic interactions, such as hyperconjugation. researchgate.net While specific conformational analysis data for this compound is not prevalent in the reviewed literature, the methodology is well-established for analogous fluorinated and methoxy-substituted compounds. nih.govscilit.com

Table 1: Representative DFT-Calculated Structural Parameters for a Substituted Benzene Ring This table is illustrative, based on typical findings for similar molecules, as specific data for this compound was not found in the searched literature.

| Parameter | Typical Calculated Value (Å or °) | Significance |

| C-C Bond Lengths | 1.392 - 1.398 Å | Deviations from the standard ~1.39 Å indicate substituent-induced ring strain. orientjchem.org |

| C-F Bond Length | ~1.35 Å | Reflects the high electronegativity and strong bond formed by fluorine. |

| C-O Bond Length | ~1.36 Å | Typical for an aryl ether. |

| C-Br Bond Length | ~1.95 Å | The length and strength of this bond are critical for its reactivity. |

| C-C-C Bond Angles | 117° - 123° | Angles deviate from the ideal 120° due to electronic and steric effects of substituents. orientjchem.org |

The reactivity of a molecule is governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. utdallas.edu The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and stability. nih.govejosat.com.tr A small gap suggests high reactivity, as less energy is required to excite an electron.

The Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution on the molecule's surface. uni-muenchen.de It is used to predict how a molecule will interact with other species, particularly in identifying sites for nucleophilic and electrophilic attack. nih.gov In an MEP map, regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are sites for nucleophilic attack. researchgate.netresearchgate.net

For this compound, one would expect:

Negative Potential: Concentrated around the highly electronegative fluorine and oxygen atoms, making these areas potential sites for interaction with electrophiles or hydrogen bond donors.

Positive Potential: Located around the hydrogen atoms and particularly on the benzylic carbon attached to the bromine, which is an electrophilic center. The bromine atom itself can exhibit a region of positive potential on its outermost surface (a "sigma-hole"), making it a potential halogen bond donor. researchgate.net

Table 2: Conceptual Frontier Orbital Analysis for this compound

| Parameter | Conceptual Description | Implication for Reactivity |

| HOMO | Likely localized on the electron-rich aromatic ring and the oxygen atom of the methoxy group. | The molecule can act as an electron donor in reactions, particularly at the benzene ring. |

| LUMO | Expected to be centered on the antibonding σ* orbital of the C-Br bond. | The molecule is susceptible to nucleophilic attack at the benzylic carbon, leading to the cleavage of the C-Br bond. |

| HOMO-LUMO Gap | A moderate gap is expected, indicating a balance of stability and reactivity typical for substituted benzyl (B1604629) halides. | The molecule will readily participate in reactions like nucleophilic substitutions. |

DFT calculations are a reliable method for predicting spectroscopic data, which can then be compared with experimental results to confirm the molecular structure. nih.gov

Infrared (IR) Spectroscopy: Theoretical IR spectra are generated by calculating the vibrational frequencies of the molecule. Each peak in the calculated spectrum corresponds to a specific vibrational mode (e.g., C-Br stretch, C-F stretch, aromatic C-H bend). Comparing the calculated frequencies with an experimental FTIR spectrum helps in assigning the observed bands. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, can predict the ¹H and ¹³C NMR chemical shifts. ejosat.com.tr These theoretical values are often highly correlated with experimental data and are invaluable for structural elucidation, especially for complex molecules where empirical prediction is difficult. nih.gov

While specific predicted spectra for this compound are not available in the cited literature, data exists for similar structures like 2-Fluoro-3-methylbenzyl bromide. nist.gov

Table 3: Expected IR Vibrational Frequencies for Key Functional Groups

| Functional Group | Characteristic Frequency Range (cm⁻¹) | Vibrational Mode |

| Aromatic C-H | 3100 - 3000 | Stretching |

| Aliphatic C-H (-CH₂) | 2950 - 2850 | Stretching |

| C=C (Aromatic) | 1600 - 1450 | Stretching |

| C-O (Aryl Ether) | 1270 - 1200 | Asymmetric Stretching |

| C-F (Aryl) | 1250 - 1100 | Stretching |

| C-Br | 650 - 550 | Stretching |

Molecular Dynamics Simulations to Understand Solution-Phase Behavior

While DFT calculations typically model a molecule in the gas phase or with an implicit solvent model, Molecular Dynamics (MD) simulations provide a way to study its dynamic behavior in an explicit solvent environment over time. MD simulations solve Newton's equations of motion for a system containing the molecule of interest and numerous solvent molecules.

For this compound, MD simulations could reveal:

Conformational Dynamics: How the molecule flexes and how the methoxy and bromomethyl groups rotate in solution.

Solvent Structuring: How solvent molecules (e.g., water, ethanol) arrange themselves around the solute molecule.

Transport Properties: Diffusion and rotational correlation times.

Such simulations are crucial for understanding how the solvent influences the molecule's reactivity and conformational equilibrium, which can differ significantly from the gas phase. researchgate.net

Quantum Chemical Studies on Reaction Mechanisms and Transition States

Quantum chemical methods, primarily DFT, are essential for investigating the detailed pathways of chemical reactions. For this compound, a primary reaction of interest is nucleophilic substitution, where the bromide ion is replaced by a nucleophile. This can proceed through different mechanisms, such as the unimolecular (Sₙ1) or bimolecular (Sₙ2) pathway.

Computational studies can map the potential energy surface for the reaction, allowing for:

Identification of Transition States: The high-energy structures that connect reactants to products.

Calculation of Activation Energies: The energy barrier that must be overcome for the reaction to occur. utdallas.edu

By comparing the activation energies for the Sₙ1 (via a benzyl carbocation intermediate) and Sₙ2 (via a pentacoordinate transition state) pathways, chemists can predict which mechanism is favored under specific conditions. The electronic effects of the fluoro and methoxy substituents on the stability of the carbocation intermediate and the transition state would be critical factors in this analysis.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Applications of Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to correlate the chemical structure of a series of compounds with their biological activity. nih.gov This method is fundamental in drug discovery and materials science for designing new molecules with desired properties. mdpi.comnih.gov

While no specific QSAR studies on derivatives of this compound were identified in the search, a hypothetical study would involve these steps:

Synthesis of a Library: A series of analogues would be created, systematically varying substituents on the aromatic ring or replacing the bromide.

Biological Testing: The biological activity of each compound in the series (e.g., enzyme inhibition, receptor binding) would be measured experimentally. nih.gov

Descriptor Calculation: A large number of molecular descriptors (e.g., electronic, steric, hydrophobic properties) would be calculated for each analogue.

Model Building: Statistical methods, like multiple linear regression or machine learning algorithms, would be used to build a mathematical model that relates the descriptors to the observed biological activity. nih.gov

The resulting QSAR model could then be used to predict the activity of new, yet-unsynthesized derivatives, guiding the design of more potent or selective compounds. nih.gov The model would also provide insight into which molecular features are most important for the desired biological effect. nih.gov

Lack of Specific Research Data on this compound Derivatives for Specified Pharmaceutical Applications

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is a significant lack of specific published research on the translational and pharmaceutical applications of derivatives of the chemical compound This compound corresponding to the detailed outline provided.

The required sections for the article include:

Design and Synthesis of Biologically Active Small Molecules

Incorporation into Drug Scaffolds for Enhanced Pharmacological Profiles

Modulation of Potency, Selectivity, and Metabolic Stability

Applications in Radiochemistry for Positron Emission Tomography (PET) Ligands

Development of Enzyme Inhibitors (e.g., Acetylcholinesterase, α-Glucosidase, Urease)

Exploration of Antimicrobial and Antifungal Properties

Anticancer Research and Cytotoxicity Studies of Novel Derivatives

While general information exists on the synthesis and biological activities of related isomers, such as 3-fluoro-4-methoxybenzyl bromide, and other fluorinated compounds, no specific studies detailing the use of This compound derivatives in these precise areas could be retrieved. The available data is insufficient to generate a scientifically accurate and thorough article that strictly adheres to the requested structure and focuses solely on the specified compound.

Therefore, the generation of the article as per the user's instructions is not possible at this time due to the absence of requisite research findings in the public domain.

Translational Research and Pharmaceutical Applications of 3 Fluoro 2 Methoxybenzyl Bromide Derivatives

Therapeutic Potential in Specific Disease Areas

The unique substitution pattern of the 3-fluoro-2-methoxybenzyl moiety imparts specific physicochemical properties to its derivatives, influencing their biological activity. Researchers have leveraged these characteristics to design and synthesize novel compounds with potential therapeutic applications in various disease areas.

Hepatitis B

In the fight against Hepatitis B Virus (HBV), nucleoside analogues are a cornerstone of treatment, primarily by targeting the viral polymerase. Research into novel nucleoside scaffolds has led to the exploration of 3'-fluoro-2'-substituted apionucleosides. While not directly synthesized from 3-fluoro-2-methoxybenzyl bromide, a closely related compound, 4-methoxybenzyl bromide, has been utilized as a protecting group during the synthesis of these potent anti-HBV agents. mdpi.com

One such derivative, the phosphoramidate (B1195095) prodrug of a 2'-hydroxymethyl-substituted apionucleoside (compound 39 ), has demonstrated strong inhibition of HBV in cell-based assays with an impressive EC₅₀ value of 7.8 nM. mdpi.comnih.gov The parent nucleoside triphosphate (compound 38 ) also showed potent inhibition of HBV polymerase with an IC₅₀ value of 120 nM. mdpi.comnih.gov These findings underscore the potential of modifying the sugar moiety of nucleosides, where protecting groups like methoxybenzyls play a crucial role in the synthetic pathway, to develop effective anti-HBV therapeutics. mdpi.com

Table 1: Anti-Hepatitis B Activity of 3'-Fluoro-2'-Substituted Apionucleoside Derivatives

| Compound | Target | Activity | Value |

| 39 (Prodrug) | HBV Inhibition (in cells) | EC₅₀ | 7.8 nM |

| 38 (Triphosphate) | HBV Polymerase Inhibition | IC₅₀ | 120 nM |

Tuberculosis

The emergence of multidrug-resistant Mycobacterium tuberculosis (Mtb) strains necessitates the development of new antitubercular agents. While a direct synthetic link from this compound to a specific anti-tuberculosis agent is not yet prominently documented in publicly available research, the broader class of fluorinated compounds is under active investigation. For instance, fluorinated analogs of existing anti-TB drugs have been synthesized and evaluated.

Research has shown that the incorporation of fluorine can enhance the potency of certain antitubercular compounds. This highlights the potential value of fluorinated building blocks, such as this compound, in the synthesis of novel agents to combat tuberculosis. The reactivity of the benzyl (B1604629) bromide group allows for its incorporation into various molecular scaffolds, potentially leading to the discovery of new chemical entities with significant activity against Mtb.

Alzheimer's Disease

A key pathological hallmark of Alzheimer's disease is the deficiency of the neurotransmitter acetylcholine. Therefore, inhibiting the enzymes that break down acetylcholine, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a primary therapeutic strategy. Research in this area has explored a variety of molecular scaffolds, including those incorporating fluorinated benzyl moieties.

Although a direct synthesis from this compound is not explicitly detailed, the use of "2-fluorobenzyl" and generic "benzyl bromide" derivatives in the creation of potent cholinesterase inhibitors has been reported. For example, a series of 3-aminobenzofuran derivatives were synthesized, with the 2-fluorobenzyl derivative exhibiting the most potent inhibitory activity against both AChE and BuChE. This suggests that the strategic placement of a fluorine atom on the benzyl ring can significantly influence the inhibitory potential of a compound. The exploration of different substitution patterns, such as the 3-fluoro-2-methoxy configuration, could lead to the development of even more selective and effective inhibitors for Alzheimer's therapy.

Diabetes

The search for novel therapeutic agents for diabetes is an ongoing effort. While current research on derivatives of this compound in the context of diabetes is limited in publicly accessible literature, the general strategy of employing fluorinated organic molecules in drug discovery is well-established. The unique properties conferred by fluorine can influence a molecule's metabolic stability, binding affinity, and bioavailability. Therefore, the incorporation of the 3-fluoro-2-methoxybenzyl moiety into scaffolds known to interact with diabetic targets, such as enzymes or receptors involved in glucose metabolism, represents a potential avenue for future research and development of new antidiabetic drugs.

Agrochemical Applications of 3 Fluoro 2 Methoxybenzyl Bromide Derivatives

Precursor in the Synthesis of Pesticides and Herbicides

The 3-fluoro-2-methoxybenzyl moiety is a key component in the molecular architecture of certain modern agrochemicals. Although direct use of 3-fluoro-2-methoxybenzyl bromide as a starting material is not the primary synthetic route found in the literature for major commercial products, the synthesis of agrochemicals containing a closely related structure, the 4-chloro-2-fluoro-3-methoxyphenyl group, is well-documented. This highlights the importance of this substituted phenyl ring in achieving desired biological activity.

A prominent example is the herbicide florpyrauxifen-benzyl. google.comgoogle.comgoogle.comnih.gov Its chemical name is benzyl (B1604629) 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)-5-fluoropyridine-2-carboxylate. google.comgoogle.com The synthesis of this complex molecule involves the use of a key intermediate, 4-chloro-2-fluoro-3-methoxyphenylboronic acid. chemicalbook.comnih.gov This boronic acid is synthesized from 2-chloro-6-fluoroanisole (B1586750) and then coupled with a pyridine-based core structure in a multi-step process to form the final herbicide. google.comgoogle.com

The following table outlines the key intermediates and reactants in the synthesis of florpyrauxifen-benzyl, showcasing the pathway to incorporating the vital substituted phenyl group.

| Reactant/Intermediate | Chemical Name | Role in Synthesis | Reference |

| 2-Chloro-6-fluoroanisole | 2-Chloro-6-fluoroanisole | Starting material for the boronic acid intermediate | google.com |

| 4-Chloro-2-fluoro-3-methoxyphenylboronic acid | (4-chloro-2-fluoro-3-methoxyphenyl)boronic acid | Key intermediate providing the substituted phenyl moiety | chemicalbook.comnih.gov |

| Benzyl 4,5-difluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)picolinate | Benzyl 4,5-difluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)picolinate | Intermediate to which the 4-amino and 3-chloro groups are added | google.com |

| Florpyrauxifen-benzyl | Benzyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)-5-fluoropyridine-2-carboxylate | Final active ingredient | google.comgoogle.com |

This synthetic strategy underscores that while this compound itself may not be the direct precursor, the synthesis of a closely related boronic acid derivative is a critical step in manufacturing at least one major commercial herbicide. This indicates the value of the 2-fluoro-3-methoxyphenyl substructure, with an additional chlorine atom, in the design of effective agrochemicals.

Design of Agrochemicals with Targeted Biological Activities

The inclusion of the 3-fluoro-2-methoxybenzyl moiety, or its chlorinated analogue, in the design of agrochemicals is a deliberate strategy to achieve specific biological activities. The electronic properties conferred by the fluorine and methoxy (B1213986) groups on the phenyl ring can significantly influence the molecule's interaction with its biological target.

In the case of florpyrauxifen-benzyl, the 4-chloro-2-fluoro-3-methoxyphenyl group is crucial for its herbicidal efficacy. Florpyrauxifen-benzyl is classified as a synthetic auxin herbicide. google.comgoogle.com Synthetic auxins mimic the natural plant hormone auxin, leading to uncontrolled and disorganized growth in susceptible plants, ultimately causing their death. The specific substitution pattern on the phenyl ring plays a vital role in the molecule's ability to bind to the auxin receptors in plants.

Research has demonstrated the effectiveness of florpyrauxifen-benzyl in controlling a range of weeds. For instance, it has been shown to be effective against the invasive aquatic weed, water hyacinth (Eichhornia crassipes), at low application rates. Studies have also evaluated its efficacy on other challenging weeds like Navua sedge (Cyperus aromaticus), where it showed significant control of plants without established rhizomes.

The targeted biological activity of agrochemicals containing derivatives of the 3-fluoro-2-methoxybenzyl group is a result of careful molecular design, where each substituent is chosen to optimize performance against specific pests or weeds while maintaining selectivity for the desired crop. The following table summarizes research findings on the biological activity of florpyrauxifen-benzyl, an agrochemical containing a closely related moiety.

| Target Weed | Key Findings | Reference |

| Water Hyacinth (Eichhornia crassipes) | Effective control and growth inhibition at a dose of 5 g a.i./ha. | |

| Navua Sedge (Cyperus aromaticus) | Provided over 95% control in plants without established rhizomes. | |

| Various broadleaf weeds in sugar beet | Provides effective control of weeds such as Chenopodium album (CHEAL). | google.com |

These findings illustrate how the specific chemical structure, including the substituted phenyl ring derived from precursors related to this compound, directly contributes to the targeted and effective biological action of modern agrochemicals.

Future Perspectives and Emerging Research Avenues

Exploration of Novel Catalytic Transformations Involving the Benzyl (B1604629) Bromide Moiety

The benzyl bromide functional group is a cornerstone of organic synthesis, known for its susceptibility to nucleophilic substitution. However, future research could focus on expanding its reactivity profile through novel catalytic transformations. The presence of the fluoro and methoxy (B1213986) groups can electronically and sterically influence the reactivity of the benzylic position, opening doors for selective catalytic processes.

Emerging areas of exploration could include:

Cross-Coupling Reactions: While traditional cross-coupling reactions of benzyl halides are well-established, the development of new catalytic systems could enable more challenging and previously inaccessible couplings. For instance, dual-catalytic systems, perhaps employing a combination of nickel and cobalt catalysts, could facilitate cross-electrophile coupling reactions with a wide range of alkyl halides, offering a direct route to complex molecular architectures. nih.gov Organophotoredox catalysis also presents a promising avenue for the formation of C-C bonds under mild conditions. acs.org

Organocatalysis: The use of small organic molecules as catalysts offers a sustainable alternative to metal-based catalysts. Future investigations could explore the use of N-heterocyclic carbenes (NHCs) or other organocatalysts to mediate reactions at the benzylic position of 3-Fluoro-2-methoxybenzyl bromide, potentially leading to novel enantioselective transformations. acs.org

A summary of potential catalytic transformations is presented in Table 1.

Table 1: Potential Catalytic Transformations of this compound

| Catalytic System | Potential Reaction Type | Potential Products |

| Dual Nickel/Cobalt Catalysis | Cross-Electrophile Coupling | Alkylated aromatic compounds |

| Organophotoredox Catalysis | Radical-mediated C-C bond formation | Functionalized benzyl derivatives |

| N-Heterocyclic Carbene (NHC) Catalysis | Umpolung reactivity, enantioselective alkylation | Chiral esters, ketones, or other functional groups |

Integration into Supramolecular Chemistry and Materials Science

The field of supramolecular chemistry, which focuses on non-covalent interactions, offers exciting possibilities for the application of this compound. The fluorine and methoxy substituents can participate in specific intermolecular interactions, such as halogen bonding and hydrogen bonding, which are crucial for the self-assembly of complex architectures. acs.orgresearchgate.netrsc.org

Future research could explore:

Self-Assembling Systems: The molecule could be incorporated as a building block in the design of liquid crystals, gels, or other soft materials. The interplay between the polar fluoro and methoxy groups and the aromatic ring could direct the formation of ordered structures with unique optical or electronic properties.

Molecular Recognition: The specific arrangement of functional groups on the aromatic ring could be exploited for the development of receptors capable of selectively binding to other molecules or ions. researchgate.net This could have applications in sensing and separation technologies. Fluorinated building blocks are increasingly recognized for their role in creating materials with tailored properties. alfa-chemistry.comnumberanalytics.comsigmaaldrich.comossila.com

Development of Sustainable and Eco-Friendly Synthetic Routes

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies. mun.carsc.org Future research on this compound should prioritize the development of sustainable and environmentally benign synthetic routes.

Key areas of focus could include:

Continuous Flow Synthesis: Photochemical benzylic bromination using in-situ generated bromine in a continuous flow reactor has been shown to be a highly efficient and safer alternative to traditional batch processes. rsc.org Applying this technology to the synthesis of this compound could significantly reduce waste and improve process safety.

Biocatalysis: The use of enzymes as catalysts in organic synthesis is a cornerstone of green chemistry. While not yet reported for this specific compound, the potential for enzymatic resolution or functionalization could be a fruitful area of investigation.

Atom-Economical Reactions: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product is a key principle of green chemistry. Future synthetic strategies should aim to minimize the generation of byproducts. A novel method for the bromination of 7-Amino-Phthalide using a greener protocol has been reported, suggesting the potential for similar advancements in benzyl bromide synthesis. chemrxiv.org

Advanced Methodologies for Selective Functionalization and Derivatization

The presence of multiple reactive sites on this compound presents both a challenge and an opportunity for selective functionalization. Advanced synthetic methodologies could enable the precise modification of the molecule at different positions.

Potential research directions include:

Regioselective Functionalization: The development of directing groups or specific catalysts could allow for the selective functionalization of the aromatic ring at positions other than the benzylic carbon. For example, directed ortho-metalation strategies have been used for the regioselective functionalization of similar aromatic compounds. researchgate.net

Chemoselective Reactions: Given the presence of the benzyl bromide, fluoro, and methoxy groups, developing reaction conditions that selectively target one functional group while leaving the others intact is a significant challenge. Research into chemoselective amination or other coupling reactions on polyhalogenated aromatic systems provides a basis for exploring such transformations. nih.gov

Interdisciplinary Research with Biotechnology and Nanotechnology

The unique properties of fluorinated compounds make them attractive for applications in biotechnology and nanotechnology. ku.edumdpi.comnih.gov The incorporation of fluorine can enhance metabolic stability, binding affinity, and lipophilicity, which are desirable properties for bioactive molecules and probes. youtube.com

Future interdisciplinary research could involve:

Bioconjugation and Probes: this compound could be used as a reactive tag to attach to biomolecules such as proteins or peptides. The fluorinated moiety could then serve as a reporter group for 19F NMR or other imaging techniques.

Nanomaterials: The molecule could be incorporated into the structure of nanoparticles or other nanomaterials. acs.org The fluorine atoms could impart unique properties to these materials, such as enhanced stability or specific interactions with biological systems. For instance, fluorinated nanoparticles are being explored for various biomedical imaging applications. ku.edu

Q & A

Basic Questions

Q. What are the optimal reaction conditions for synthesizing 3-Fluoro-2-methoxybenzyl bromide to maximize yield and purity?

- Methodological Answer : The synthesis typically involves bromination of a pre-functionalized aromatic precursor. Key steps include:

- Substrate Preparation : Start with 3-fluoro-2-methoxytoluene or a derivative to introduce the benzyl bromide group.

- Bromination : Use HBr or NBS (N-bromosuccinimide) in a polar aprotic solvent (e.g., DCM or DMF) under controlled temperatures (0–25°C) to avoid side reactions .

- Catalysis : Lewis acids like FeBr₃ may enhance regioselectivity.

- Yield Optimization : Monitor reaction progress via TLC or GC-MS. Typical yields range from 60–80%, depending on purity of starting materials .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify substituent positions via coupling patterns (e.g., fluorine-induced splitting in ¹H NMR). The methoxy group appears as a singlet (~δ 3.8–4.0 ppm), while the benzyl bromide proton resonates near δ 4.5–4.7 ppm .

- FT-IR : Confirm C-Br stretching (~550–650 cm⁻¹) and methoxy C-O (~1250 cm⁻¹).

- Mass Spectrometry : ESI-MS or EI-MS for molecular ion ([M]⁺) and fragmentation patterns .

Q. What are the critical storage and handling protocols for this compound?

- Methodological Answer :

- Storage : Keep in amber vials under inert gas (N₂/Ar) at –20°C to prevent hydrolysis or light-induced degradation.

- Handling : Use gloveboxes or fume hoods due to lachrymatory and toxic properties. Quench spills with NaHCO₃ or ethanol to neutralize reactive bromide .

Advanced Research Questions

Q. How do electronic effects of fluorine and methoxy substituents influence the nucleophilic substitution reactivity of this compound?

- Methodological Answer :

- Fluorine : The electron-withdrawing effect activates the benzyl bromide for SN₂ reactions but may deactivate the ring toward electrophilic substitution.

- Methoxy Group : Electron-donating methoxy enhances ortho/para directing but competes with bromide displacement in nucleophilic reactions.

- Case Study : In Suzuki-Miyaura couplings, the methoxy group stabilizes intermediates, while fluorine reduces electron density at the reaction site, requiring Pd catalysts with strong oxidative addition capacity .

Q. How can researchers resolve contradictions in reported reactivity data under different catalytic systems?

- Methodological Answer :

- Systematic Screening : Use DOE (Design of Experiments) to test variables (catalyst loading, solvent polarity, temperature). For example, Pd(OAc)₂ may outperform Pd(PPh₃)₄ in DMF due to better ligand dissociation .

- Contradiction Analysis : Conflicting yields in cross-coupling reactions (e.g., 40% vs. 70%) may arise from trace moisture or oxygen. Replicate reactions under strict anhydrous/anaerobic conditions .

Q. What strategies mitigate competing substitution pathways (e.g., methoxy displacement vs. bromide elimination) during synthesis?

- Methodological Answer :

- Temperature Control : Lower temperatures (0–5°C) favor bromide retention over methoxy displacement.

- Protecting Groups : Temporarily protect the methoxy group as a silyl ether (e.g., TBS) during bromination .

- Additives : Use K₂CO₃ to neutralize HBr byproducts and suppress acid-catalyzed elimination .

Key Challenges and Solutions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.